REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([C:5]1[C:6](=[O:23])[NH:7][C:8](=[O:22])[NH:9][C:10]=1[CH:11](C#N)[C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)[CH3:4].C1(C)C=CC(S(O[CH2:34][CH:35]2[CH2:39][CH:38]=[CH:37][CH2:36]2)(=O)=O)=CC=1.[O:41]=O>CN(C)C=O.O>[CH:35]1([CH2:34][N:9]2[C:10]([C:11](=[O:41])[C:12]3[CH:13]=[C:14]([CH3:19])[CH:15]=[C:16]([CH3:18])[CH:17]=3)=[C:5]([CH2:3][CH3:4])[C:6](=[O:23])[NH:7][C:8]2=[O:22])[CH2:39][CH:38]=[CH:37][CH2:36]1 |f:0.1|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(NC(NC1C(C1=CC(=CC(=C1)C)C)C#N)=O)=O
|
Name
|
(cyclopent-3-en-1-yl)methyl para-toluenesulfonate
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC1CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml of ethyl acetate (2 ×)
|
Type
|
EXTRACTION
|
Details
|
The obtained extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then, the concentrated residue was separated
|
Type
|
CUSTOM
|
Details
|
purified with column chromatography (hexane:ethyl acetate=2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)CN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.52 g | |
YIELD: PERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |